molecular formula C13H14O4 B2361447 4-butyl-7,8-dihydroxy-2H-chromen-2-one CAS No. 19040-68-7

4-butyl-7,8-dihydroxy-2H-chromen-2-one

Cat. No.: B2361447
CAS No.: 19040-68-7
M. Wt: 234.251
InChI Key: GDGBIWNBPUQGGZ-UHFFFAOYSA-N
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Description

4-butyl-7,8-dihydroxy-2H-chromen-2-one is a chemical compound belonging to the chromen family. It is characterized by its chromen backbone with hydroxyl groups at the 7th and 8th positions and a butyl group at the 4th position. This compound is known for its potential biological activities and is of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7,8-dihydroxy-2H-chromen-2-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-butylresorcinol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by cyclization to form the chromen ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-butyl-7,8-dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-butyl-7,8-dihydroxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-butyl-7,8-dihydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxyl groups can participate in redox reactions, leading to the modulation of oxidative stress pathways. The compound may also interact with enzymes and receptors involved in inflammatory and apoptotic processes .

Comparison with Similar Compounds

Similar Compounds

  • 7,8-dihydroxy-4-phenyl-2H-chromen-2-one
  • 4,7-dihydroxy-2H-1-benzopyran-2-one
  • 4,7-dihydroxy-2-oxo-2H-1-benzopyran

Uniqueness

4-butyl-7,8-dihydroxy-2H-chromen-2-one is unique due to the presence of the butyl group at the 4th position, which can influence its lipophilicity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets .

Properties

IUPAC Name

4-butyl-7,8-dihydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-2-3-4-8-7-11(15)17-13-9(8)5-6-10(14)12(13)16/h5-7,14,16H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGBIWNBPUQGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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